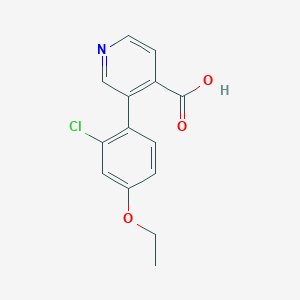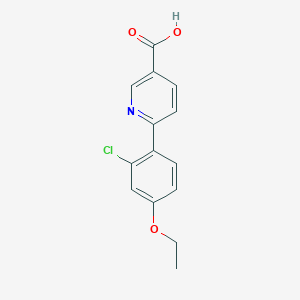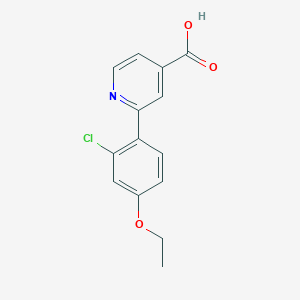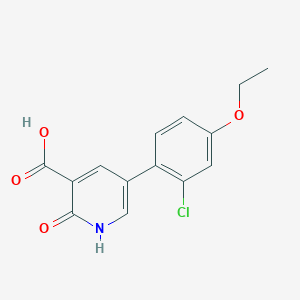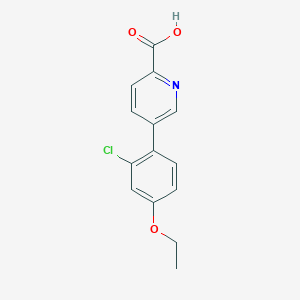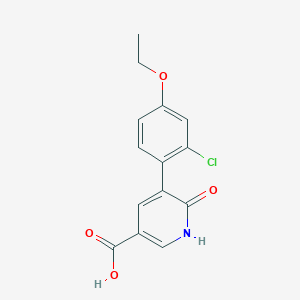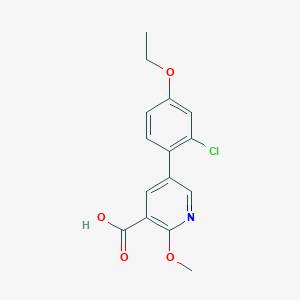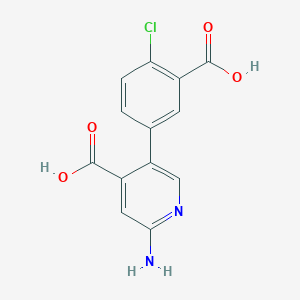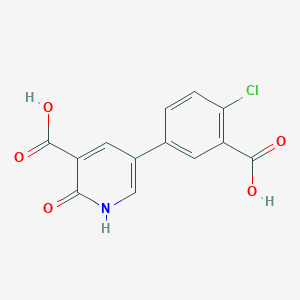
2-(3-Carboxy-4-chlorophenyl)isonicotinic acid, 95%
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-Carboxy-4-chlorophenyl)isonicotinic acid (2-CPA) is a synthetic organic compound that has been used in various scientific research applications. It is a derivative of isonicotinic acid, a compound found in nature, and is characterized by a carboxylic acid group attached to a chlorinated phenyl ring. 2-CPA is a useful tool for researchers due to its versatility, stability, and reactivity.
作用机制
2-(3-Carboxy-4-chlorophenyl)isonicotinic acid, 95% is a powerful inhibitor of enzymes and proteins, and works by binding to the active site of the enzyme or protein and blocking its activity. This binding occurs through hydrogen bonding and electrostatic interactions between the carboxylic acid group of 2-(3-Carboxy-4-chlorophenyl)isonicotinic acid, 95% and the active site of the enzyme or protein. This binding prevents the enzyme or protein from binding to its substrate, thus inhibiting its activity.
Biochemical and Physiological Effects
2-(3-Carboxy-4-chlorophenyl)isonicotinic acid, 95% has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes and proteins, and to affect the expression of genes. 2-(3-Carboxy-4-chlorophenyl)isonicotinic acid, 95% has also been shown to affect the metabolism of cells, and to affect the growth and development of cells. Additionally, 2-(3-Carboxy-4-chlorophenyl)isonicotinic acid, 95% has been shown to affect the immune system, and to affect the formation of blood vessels.
实验室实验的优点和局限性
2-(3-Carboxy-4-chlorophenyl)isonicotinic acid, 95% has several advantages in laboratory experiments. It is a relatively stable compound, and is not easily degraded. It is also a relatively non-toxic compound, and can be used in a variety of laboratory experiments. Additionally, 2-(3-Carboxy-4-chlorophenyl)isonicotinic acid, 95% is a relatively inexpensive compound, and can be easily synthesized.
However, there are also some limitations to using 2-(3-Carboxy-4-chlorophenyl)isonicotinic acid, 95% in laboratory experiments. It is a relatively strong inhibitor of enzymes and proteins, and can cause inhibition of enzymes and proteins at concentrations that are too low for the desired effect. Additionally, 2-(3-Carboxy-4-chlorophenyl)isonicotinic acid, 95% can cause changes in gene expression, and can affect the metabolism of cells at concentrations that are too low for the desired effect.
未来方向
The potential future directions for 2-(3-Carboxy-4-chlorophenyl)isonicotinic acid, 95% are numerous. It could be used to further research into the effects of radiation on biological molecules, as well as the effects of environmental toxins on biological molecules. Additionally, 2-(3-Carboxy-4-chlorophenyl)isonicotinic acid, 95% could be used to study the effects of drugs on enzymes and proteins, and to study the structure and function of enzymes and proteins. It could also be used to study the effects of 2-(3-Carboxy-4-chlorophenyl)isonicotinic acid, 95% on gene expression, and to study the effects of 2-(3-Carboxy-4-chlorophenyl)isonicotinic acid, 95% on the immune system. Finally, 2-(3-Carboxy-4-chlorophenyl)isonicotinic acid, 95% could be used to study the effects of 2-(3-Carboxy-4-chlorophenyl)isonicotinic acid, 95% on the formation of blood vessels.
合成方法
2-(3-Carboxy-4-chlorophenyl)isonicotinic acid, 95% can be synthesized in a variety of ways, including the use of a Grignard reaction, a nucleophilic substitution reaction, and the use of a diazonium salt. The Grignard reaction involves the use of a Grignard reagent, such as magnesium metal, to react with a carboxylic acid and produce 2-(3-Carboxy-4-chlorophenyl)isonicotinic acid, 95%. The nucleophilic substitution reaction involves the use of a nucleophile, such as a sodium or potassium hydroxide, to react with a chlorinated phenyl ring and produce 2-(3-Carboxy-4-chlorophenyl)isonicotinic acid, 95%. The diazonium salt method involves the use of a diazonium salt, such as p-toluenesulfonyl chloride, to react with a carboxylic acid and produce 2-(3-Carboxy-4-chlorophenyl)isonicotinic acid, 95%.
科学研究应用
2-(3-Carboxy-4-chlorophenyl)isonicotinic acid, 95% has been used in a variety of scientific research applications, including the study of enzymes, proteins, and other biological molecules. It has been used to study the structure and function of enzymes, proteins, and other biological molecules, as well as to study the effects of drugs on these molecules. 2-(3-Carboxy-4-chlorophenyl)isonicotinic acid, 95% has also been used to study the effects of environmental toxins on biological molecules. Additionally, 2-(3-Carboxy-4-chlorophenyl)isonicotinic acid, 95% has been used to study the effects of radiation on biological molecules.
属性
IUPAC Name |
2-(3-carboxy-4-chlorophenyl)pyridine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClNO4/c14-10-2-1-7(5-9(10)13(18)19)11-6-8(12(16)17)3-4-15-11/h1-6H,(H,16,17)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHRHWZXJNPORLA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=NC=CC(=C2)C(=O)O)C(=O)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20688208 |
Source


|
| Record name | 2-(3-Carboxy-4-chlorophenyl)pyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20688208 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261967-68-3 |
Source


|
| Record name | 2-(3-Carboxy-4-chlorophenyl)pyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20688208 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

